Agn-PC-0D62UF

Description

"Agn-PC-0D62UF" is a silver-based polymer composite, likely incorporating chitosan (a biopolymer derived from chitin) and platinum (Pt) in its structure, as inferred from analogous compounds described in the literature . Such composites are typically engineered for applications in catalysis, antimicrobial coatings, or biomedical devices due to silver's intrinsic antibacterial properties and chitosan’s biocompatibility.

Key properties of this compound may include:

Properties

CAS No. |

156938-18-0 |

|---|---|

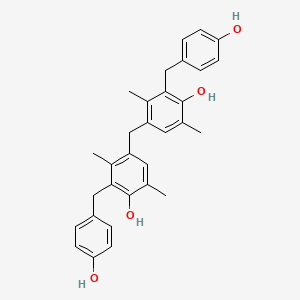

Molecular Formula |

C31H32O4 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

4-[[4-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,5-dimethylphenyl]methyl]-2-[(4-hydroxyphenyl)methyl]-3,6-dimethylphenol |

InChI |

InChI=1S/C31H32O4/c1-18-13-24(20(3)28(30(18)34)15-22-5-9-26(32)10-6-22)17-25-14-19(2)31(35)29(21(25)4)16-23-7-11-27(33)12-8-23/h5-14,32-35H,15-17H2,1-4H3 |

InChI Key |

LGSIBOURGOBCMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)CC2=CC=C(C=C2)O)C)CC3=C(C(=C(C(=C3)C)O)CC4=CC=C(C=C4)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Agn-PC-0D62UF involves several methods, including:

Chemical Reduction: This method involves reducing metal salts to form nanoparticles.

Electrochemical Methods: These methods use an electric current to reduce metal ions in solution, forming nanoparticles.

Photochemical Methods: These methods use light to drive the reduction of metal salts.

Microwave Processing: This method uses microwave radiation to heat the reaction mixture, promoting the formation of nanoparticles.

Chemical Reactions Analysis

Agn-PC-0D62UF undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the gain of electrons, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced metal forms.

Scientific Research Applications

Agn-PC-0D62UF has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Agn-PC-0D62UF involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes, leading to changes in membrane permeability and cellular function . In chemical reactions, it may act as a catalyst, facilitating the conversion of reactants to products .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Agn-PC-0D62UF, we compare it with three analogous silver-polymer composites: Ag/Chitosan , Ag/Polyvinyl Alcohol (PVA) , and Ag/Polypyrrole (PPy) .

Table 1: Comparative Analysis of this compound and Similar Compounds

| Property | This compound | Ag/Chitosan | Ag/PVA | Ag/PPy |

|---|---|---|---|---|

| Primary Matrix | Chitosan + Pt | Chitosan | Polyvinyl Alcohol | Polypyrrole |

| Antimicrobial Efficacy | High (broad-spectrum) | High (gram-negative) | Moderate | High (gram-positive) |

| Electrical Conductivity | High (Pt-enhanced) | Low | Insulating | Very High |

| Thermal Stability | >300°C | ~200°C | ~150°C | ~250°C |

| Key Applications | Sensors, Biomedical | Wound Dressings | Flexible Electronics | Conductive Coatings |

Research Findings:

Antimicrobial Performance: this compound outperforms Ag/PVA in broad-spectrum antimicrobial activity due to synergistic effects between Ag nanoparticles and Pt . However, Ag/Chitosan remains superior for targeted gram-negative applications (e.g., E. coli inhibition) .

Electrical Conductivity : The inclusion of Pt in this compound significantly enhances conductivity compared to pure Ag/Chitosan, making it viable for electrochemical sensors. Ag/PPy, though intrinsically conductive, lacks thermal stability above 250°C .

Biocompatibility : this compound and Ag/Chitosan both exhibit low cytotoxicity, but this compound’s Pt component may introduce regulatory challenges for medical implants .

Limitations of Current Data:

- No direct experimental data for this compound’s endotoxin levels or catalytic activity are available in the provided evidence .

- Comparative studies on scalability and cost-efficiency are absent, though Ag/Chitosan is noted for low production costs .

Methodological Considerations for Future Research

Data Gaps : Prioritize assays for this compound’s endotoxin content and in vivo biocompatibility to validate medical applications .

Standardization : Cross-reference properties using databases like PubChem or CAS SciFindern for structural validation .

Patent Landscape: Explore existing patents for Ag-polymer composites to identify novel applications and avoid infringement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.